2-(5-chloro-2-methoxyphenyl)ethan-1-ol
Description
2-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a chloro-methoxy-substituted phenyl ethanol derivative with the molecular formula C₉H₁₁ClO₂. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of dual-acting FFAR1/FFAR4 allosteric modulators . Its structure features a chlorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring, with a two-carbon ethanol chain attached to the benzene core. The compound is synthesized via multi-step protocols, including reactions involving dicyandiamide and methyl 2-chloroacetate, yielding products such as triazine derivatives with moderate efficiency (14–48% yields) .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVCSLJWMJEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures such as extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5-chloro-2-methoxybenzaldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Oxidation to Ketones
2-(5-Chloro-2-methoxyphenyl)ethan-1-ol undergoes oxidation to form 1-(5-chloro-2-methoxyphenyl)ethanone (CAS 46173-06-2) . Common oxidizing agents and conditions include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, room temperature | Ketone with >80% yield | Mild conditions, selective oxidation |
| KMnO₄ | Acidic or neutral aqueous medium | Ketone (requires reflux) | Harsher conditions, potential over-oxidation |
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the hydroxyl group under basic conditions.
-
Hydride transfer to the oxidizing agent, forming the ketone .
Esterification
The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0–5°C | 2-(5-Chloro-2-methoxyphenyl)ethyl acetate | 70–85% |
| Benzoyl chloride | Triethylamine, THF | Corresponding benzoyl ester | 65–75% |
Mechanism involves nucleophilic attack by the hydroxyl oxygen on the electrophilic acyl carbon, followed by proton transfer.
Nucleophilic Substitution
The hydroxyl group can be converted to halides or other leaving groups:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl₂ | Reflux in toluene | 2-(5-Chloro-2-methoxyphenyl)ethyl chloride | Intermediate for alkylation |
| PBr₃ | Diethyl ether, 0°C | 2-(5-Chloro-2-methoxyphenyl)ethyl bromide | Grignard reagent precursor |
These reactions proceed via the formation of a good leaving group (e.g., Cl⁻ or Br⁻), enabling subsequent nucleophilic substitutions.
Dehydration to Alkenes
Acid-catalyzed dehydration yields 1-(5-chloro-2-methoxyphenyl)ethylene :
| Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂SO₄ | Reflux, 150°C | Alkene via β-elimination | Zaitsev product predominates |
Structural Influences on Reactivity
-
Chloro Group : Electron-withdrawing effect increases hydroxyl acidity, facilitating deprotonation in oxidation and substitution reactions .
-
Methoxy Group : Electron-donating resonance effect stabilizes the aromatic ring but may sterically hinder electrophilic substitution at the ortho position.
-
Hydroxyl Group : Primary site for nucleophilic and oxidative transformations due to its polarity and hydrogen-bonding capacity .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol is , with a molecular weight of approximately 201.65 g/mol. Its structure features a chloro-substituted methoxyphenyl group attached to an ethanolic backbone, which contributes to its biological activity and reactivity in synthetic processes.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown promising cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the inhibition of specific pathways critical for cancer cell proliferation and survival .
Pharmacological Studies
In pharmacodynamics, the compound has been evaluated for its binding affinity to biological targets. Molecular docking studies suggest that it may interact with proteins involved in cancer progression, potentially leading to the development of novel therapeutic agents . Furthermore, the compound's pharmacokinetic profile indicates favorable absorption characteristics, making it a candidate for further drug development .
Biological Research Applications
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit certain enzymes that play a role in metabolic pathways. This inhibition can lead to altered cellular responses and has implications for treating metabolic disorders or diseases characterized by enzyme overactivity .
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties. These findings are particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a potential lead for developing new antimicrobial agents .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including one-pot reactions and microwave-assisted synthesis. Such techniques enhance yield and reduce reaction times, making them attractive for laboratory applications .
Reactivity in Organic Synthesis
Due to its functional groups, this compound can serve as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including those with potential pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the methoxy and chlorine substituents on the phenyl ring may influence its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and synthetic properties of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol are influenced by the position and type of substituents on the aromatic ring. Below is a detailed comparison with closely related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Position Effects: Halogen Position: The 5-chloro isomer (target compound) exhibits distinct electronic effects compared to the 3-chloro isomer (). The chlorine’s position alters the electron density of the aromatic ring, impacting reactivity in subsequent synthetic steps.
Synthetic Efficiency :
- The 4-bromo-2-methoxy analog is synthesized with exceptional efficiency (92% yield) using borane dimethyl sulfide, suggesting that bromine’s steric and electronic properties may favor reduction reactions compared to chlorine .
- In contrast, the target compound’s synthesis involves lower yields (14–48%), likely due to competing side reactions in triazine formation .
Collision Cross Section (CCS) :
- The 3-chloro-5-methoxy isomer demonstrates a predicted CCS of 135.2 Ų for [M+H]+, indicating differences in molecular conformation and solubility compared to the target compound .
Discussion of Substituent-Driven Properties
- Reactivity : The electron-withdrawing chlorine at the 5-position (target compound) may deactivate the ring toward electrophilic substitution, whereas the 4-bromo analog’s bromine could facilitate halogen-bonding interactions in biological systems .
- Biological Relevance: The target compound’s ethanol chain enables hydrogen bonding, a feature absent in ketone derivatives like 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone, which instead relies on carbonyl interactions .
Biological Activity
2-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data from various studies, including case studies and research findings.
The chemical structure of this compound includes a chloro and methoxy group on a phenyl ring, which are believed to influence its biological activity through various mechanisms of action. The compound is often used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings indicate a promising potential for this compound in developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects . In vivo studies using the carrageenan-induced hind paw edema model in mice showed that administration of this compound significantly reduced inflammation compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (100 mg/kg) | 60 |
This suggests that the compound may modulate inflammatory pathways effectively, making it a candidate for further therapeutic exploration .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets and pathways. The presence of the methoxy and chloro substituents may enhance its binding affinity to enzymes or receptors involved in inflammatory processes and microbial resistance mechanisms .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Properties : Research into derivatives of this compound has shown promising anticancer activity against various human cancer cell lines, suggesting that modifications to its structure could enhance efficacy .
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, showing that structural modifications can lead to enhanced antimicrobial and anticancer properties .
Q & A
Q. Advanced
- Byproduct Formation : Competing reactions (e.g., over-reduction) are mitigated by using milder reductants like BH₃·SMe₂ instead of LiAlH₄ .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Catalyst Loading : Adjusting stoichiometry (e.g., 1.2 equiv BH₃·SMe₂) improves efficiency .
How to design stability studies for this compound under varying pH conditions?
Q. Advanced
- Protocol : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC or LC-MS at 25°C and 40°C.
- Key Metrics : Quantify parent compound loss and identify degradation products (e.g., oxidation to ketones or hydrolysis products) .
What methodologies are used to study metabolic pathways involving this compound?
Q. Advanced
- In Vitro Models : Incubate with liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify phase I/II metabolites .
- Analytical Tools : LC-HRMS coupled with isotope labeling to track metabolic transformations .
How can computational modeling aid in predicting the compound’s reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., hydroxyl group oxidation) using Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .
What strategies address low crystallinity during X-ray structure determination?
Q. Advanced
- Crystal Growth : Use slow evaporation in ethanol or acetonitrile to enhance crystal quality .
- Data Collection : Optimize resolution (<1.0 Å) with synchrotron radiation for challenging structures .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
